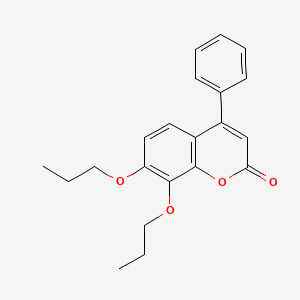![molecular formula C18H16O5 B11157905 8-Methoxy-3-(1-methyl-2-oxopropoxy)benzo[c]chromen-6-one](/img/structure/B11157905.png)
8-Methoxy-3-(1-methyl-2-oxopropoxy)benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound with the molecular formula C18H16O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxybenzo[c]chromen-6-one and 3-oxobutan-2-yl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the 3-oxobutan-2-yl group is introduced to the 8-methoxybenzo[c]chromen-6-one core.
Industrial Production Methods
In an industrial setting, the production of 8-methoxy-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the 3-oxobutan-2-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
8-methoxy-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and photovoltaic materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-methoxy-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis.
Biological Effects: The compound’s effects include inhibition of inflammatory mediators, induction of cell cycle arrest, and promotion of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
8-methoxybenzo[c]chromen-6-one: Lacks the 3-oxobutan-2-yl group, resulting in different biological activities.
3-[(3-oxobutan-2-yl)oxy]benzo[c]chromen-6-one: Lacks the methoxy group at the 8-position, leading to variations in chemical reactivity and biological effects.
Uniqueness
8-methoxy-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one is unique due to the presence of both the methoxy group at the 8-position and the 3-oxobutan-2-yl group, which confer distinct chemical properties and biological activities. This combination enhances its potential as a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H16O5 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
8-methoxy-3-(3-oxobutan-2-yloxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C18H16O5/c1-10(19)11(2)22-13-5-7-15-14-6-4-12(21-3)8-16(14)18(20)23-17(15)9-13/h4-9,11H,1-3H3 |
InChI Key |
ICGXEWJKAOHEOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate](/img/structure/B11157830.png)
![1-(2-Pyridinyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine](/img/structure/B11157833.png)
![1-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11157837.png)
![6-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid](/img/structure/B11157841.png)
![5-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B11157847.png)
![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]acetamide](/img/structure/B11157860.png)
![9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157874.png)
![7-[(2-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B11157877.png)

![3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B11157884.png)
![3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11157890.png)
![7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B11157891.png)
![7-methyl-9-(1-methyl-2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11157897.png)
![9-[(4-bromobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11157898.png)
